A Technical Guide to trans-N-Boc-1,4-cyclohexanediamine Hydrochloride for Researchers and Drug Development Professionals
A Technical Guide to trans-N-Boc-1,4-cyclohexanediamine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Overview of a Key Synthetic Intermediate
Trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a pivotal chemical intermediate extensively utilized in organic synthesis, particularly within the realms of pharmaceutical development and medicinal chemistry. Its unique structural features, including a Boc-protected amine and a cyclohexane scaffold, render it a valuable building block for the synthesis of complex molecules with specific stereochemistry.[1] The hydrochloride salt form of this compound enhances its stability and solubility, facilitating its application in a variety of chemical reactions.[1]
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of trans-N-Boc-1,4-cyclohexanediamine hydrochloride is essential for its effective application in research and development. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| CAS Number | 946002-43-3 | [1] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 250.77 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White solid | [2] |
| Storage | Room temperature | [1] |
Applications in Drug Discovery and Organic Synthesis
The utility of trans-N-Boc-1,4-cyclohexanediamine and its hydrochloride salt spans various stages of drug discovery and development, from initial ligand design to the synthesis of complex bioactive molecules.
Key Application Areas:
-
Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] Its structure is particularly amenable to the creation of complex molecules targeting specific biological pathways.[2]
-
Peptide Synthesis: The Boc-protected amine allows for controlled, stepwise addition to peptide chains, making it a valuable component in the synthesis of peptidomimetics and novel peptide-based drugs.[1][3]
-
Ligand Development: Researchers employ this compound in the design of ligands for metal catalysts, which can improve the efficiency and selectivity of organic reactions.[2] It has also been explored in the development of ligands for biological targets, such as V1A receptor antagonists.[3][4][5]
-
Macrocycle Synthesis: The cyclic nature and functional groups of this diamine make it a suitable precursor for the synthesis of macrocycles, which are of significant interest in drug discovery and materials science.[3]
-
Chiral Building Block: Its ability to act as a chiral building block is critical in asymmetric synthesis, enabling the creation of compounds with specific stereochemistry, a crucial aspect of modern drug design.[2]
Experimental Protocols: Synthesis of the Free Base
The following is a detailed experimental protocol for the synthesis of the free base, trans-N-Boc-1,4-cyclohexanediamine, which is the direct precursor to the hydrochloride salt. This procedure is a common method for the selective protection of one amine group in a symmetrical diamine.
Reaction: Synthesis of tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate
Materials:
-
(1r,4r)-cyclohexane-1,4-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulphate
-
Thin Layer Chromatography (TLC) plate (Silica gel, MeOH/DCM 5:95)
-
Ninhydrin stain
Procedure:
-
A solution of (1r,4r)-cyclohexane-1,4-diamine (2 g, 17.54 mmol) in methanol (50 mL) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.[6]
-
To this stirred solution, di-tert-butyl dicarbonate (1.1 mL, 4.91 mmol) is added.[6]
-
The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours.[6]
-
The progress of the reaction is monitored by TLC using a mobile phase of 5:95 methanol/dichloromethane. The product spot can be visualized with ninhydrin stain.[6]
-
Upon completion of the reaction, the solvent is removed under reduced pressure (volatiles were evaporated).[5][6]
-
The resulting residue is diluted with water and extracted with ethyl acetate (2 x 100 mL).[6]
-
The combined organic layers are washed with a brine solution (50 mL), dried over anhydrous sodium sulphate, and then concentrated under reduced pressure to yield the final product, tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate.[6]
Expected Yield: Approximately 86%.[6]
Visualizing Synthetic and Logical Relationships
Diagram 1: Synthetic Pathway for trans-N-Boc-1,4-cyclohexanediamine
Caption: Synthetic route for the Boc-protection of trans-1,4-diaminocyclohexane.
Diagram 2: Application Workflow in Drug Development
Caption: Workflow illustrating the use of the title compound in drug development.
Safety and Handling
While specific safety data for the hydrochloride salt is not detailed in the provided results, the safety information for the parent compound, trans-1,4-cyclohexanediamine, is relevant and should be considered. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[7][8][9][10]
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[11]
-
Store in a cool, dry place in a tightly sealed container. The hydrochloride salt is generally stored at room temperature.[1]
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[8][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
This technical guide provides a foundational understanding of trans-N-Boc-1,4-cyclohexanediamine hydrochloride for its effective and safe use in a research and development setting. For more detailed information, consulting the specific material safety data sheet (MSDS) provided by the supplier is highly recommended.
References
- 1. trans-N-Boc-1,4-cyclohexanediamine hydrochloride [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy trans-N-Boc-1,4-cyclohexanediamine | 195314-59-1 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE | 177906-48-8 [chemicalbook.com]
- 6. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. trans-1,4-Cyclohexanediamine | 2615-25-0 | TCI AMERICA [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. trans-N-Boc-1,4-cyclohexanediamine | CAS#:177906-48-8 | Chemsrc [chemsrc.com]
